(6-Fluorobenzo[b]thiophen-3-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Fluorobenzo[b]thiophen-3-yl)methanol is a chemical compound that belongs to the class of fluorinated benzothiophenes. This compound is characterized by the presence of a fluorine atom at the 6th position and a methanol group at the 3rd position of the benzo[b]thiophene ring. Fluorinated benzothiophenes are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6-Fluorobenzo[b]thiophen-3-yl)methanol typically involves the functionalization of the thiophene ring and subsequent introduction of the fluorine and methanol groups. One common method involves the direct fluorination of benzo[b]thiophene derivatives using electrophilic fluorinating agents such as sulfur tetrafluoride (SF4) or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The methanol group can be introduced through a nucleophilic substitution reaction using methanol as the nucleophile and a suitable leaving group such as a halide .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure precise control over reaction conditions and high yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency and selectivity of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
(6-Fluorobenzo[b]thiophen-3-yl)methanol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents under acidic or basic conditions.
Reduction: LiAlH4, NaBH4, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or neutral conditions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Thiophene derivatives.
Substitution: Amino, thiol, and other substituted benzothiophenes.
Wissenschaftliche Forschungsanwendungen
(6-Fluorobenzo[b]thiophen-3-yl)methanol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (6-Fluorobenzo[b]thiophen-3-yl)methanol involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and enzymes . The methanol group can form hydrogen bonds with target proteins, influencing their activity and function . The compound’s unique structure allows it to modulate various signaling pathways, including those involved in inflammation and cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-Fluorobenzo[b]thiophen-2-yl)methanol
- (6-Fluorobenzo[b]thiophen-2-yl)methanol
- (6-Fluoro-3-methylbenzo[b]thiophen-2-yl)methanol
Uniqueness
(6-Fluorobenzo[b]thiophen-3-yl)methanol is unique due to the specific positioning of the fluorine and methanol groups, which confer distinct chemical and biological properties. The 6-fluoro substitution enhances its reactivity and stability, while the 3-methanol group provides additional sites for chemical modification and interaction with biological targets .
Eigenschaften
Molekularformel |
C9H7FOS |
---|---|
Molekulargewicht |
182.22 g/mol |
IUPAC-Name |
(6-fluoro-1-benzothiophen-3-yl)methanol |
InChI |
InChI=1S/C9H7FOS/c10-7-1-2-8-6(4-11)5-12-9(8)3-7/h1-3,5,11H,4H2 |
InChI-Schlüssel |
ODBCDUVAQPVIBN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1F)SC=C2CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.